molecular formula C9H8N2O B1590863 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 29096-64-8

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No. B1590863
Key on ui cas rn: 29096-64-8
M. Wt: 160.17 g/mol
InChI Key: GVIYJQYRNBCBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718801B2

Procedure details

25 g of imidazo[1,2-a]pyridine was dissolved in 350 mL of chloroform, and 56.4 g of aluminum chloride was added under an ice-cold condition over 30 minutes. The mixture was stirred overnight at room temperature, and then heated up to the temperature of 50° C. 16 mL of acetic anhydride was added and the mixture was stirred at 50° C. for 90 minutes. After cooling the reaction solution back to room temperature, ice water was added, and a 3N aqueous solution of sodium hydroxide was further added until the mixture becomes basic. The insolubles were separated by filtration through celite, the filtrate was extracted with ethyl acetate, and the organic layer was washed with saturated brine. The layer was dried over anhydrous sodium sulfate and then filtered, and the filtrate was concentrated to obtain 1-imidazo[1,2-a]pyridine-3-ylethanone [1-1] as a brown oily product. The obtained Compound [1-1] was used in the subsequent reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[Cl-].[Al+3].[Cl-].[Cl-].[C:14](OC(=O)C)(=[O:16])[CH3:15].[OH-].[Na+]>C(Cl)(Cl)Cl>[N:1]1[CH:2]=[C:3]([C:14](=[O:16])[CH3:15])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N=1C=CN2C1C=CC=C2
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
56.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated up to the temperature of 50° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution back to room temperature
CUSTOM
Type
CUSTOM
Details
The insolubles were separated by filtration through celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C=C(N2C1C=CC=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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